molecular formula C14H22BrNO3S B226251 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide

4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide

Cat. No. B226251
M. Wt: 364.3 g/mol
InChI Key: PETUPZCRWWTXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family and has been found to have various biochemical and physiological effects on the body.

Mechanism of Action

The mechanism of action of 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX and CFTR. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX leads to a decrease in pH in cancer cells, which can lead to cell death. CFTR is a protein that is involved in the regulation of chloride ion transport in cells. Inhibition of CFTR leads to an increase in the viscosity of mucus in the lungs, which can lead to the development of cystic fibrosis.
Biochemical and Physiological Effects:
4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to decrease the viscosity of mucus in the lungs of cystic fibrosis patients. Additionally, it has been found to have anti-inflammatory effects and has been shown to decrease the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide in lab experiments include its potent inhibitory effects on carbonic anhydrase IX and CFTR, which makes it a potential candidate for cancer therapy and the treatment of cystic fibrosis. Additionally, it has been found to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases. The limitations of using 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research involving 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide. One direction involves the development of more potent and selective inhibitors of carbonic anhydrase IX and CFTR. Another direction involves the investigation of the anti-inflammatory effects of 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide in humans.

Synthesis Methods

The synthesis of 4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide involves several steps. The first step is the preparation of 4-bromo-3-nitrobenzenesulfonamide by reacting 4-bromo-3-nitrobenzenesulfonyl chloride with ammonia. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step is the alkylation of the amino group with propyl bromide and pentyloxide.

Scientific Research Applications

4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide has been used in various scientific research applications. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. This makes it a potential candidate for cancer therapy. It has also been found to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), which makes it a potential candidate for the treatment of cystic fibrosis.

properties

Product Name

4-bromo-3-(pentyloxy)-N-propylbenzenesulfonamide

Molecular Formula

C14H22BrNO3S

Molecular Weight

364.3 g/mol

IUPAC Name

4-bromo-3-pentoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C14H22BrNO3S/c1-3-5-6-10-19-14-11-12(7-8-13(14)15)20(17,18)16-9-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3

InChI Key

PETUPZCRWWTXQW-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Br

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Br

Origin of Product

United States

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